molecular formula C21H20N2O2S B5432556 2-{[2-(benzylamino)-2-oxoethyl]thio}-N-2-naphthylacetamide CAS No. 5925-36-0

2-{[2-(benzylamino)-2-oxoethyl]thio}-N-2-naphthylacetamide

Cat. No. B5432556
CAS RN: 5925-36-0
M. Wt: 364.5 g/mol
InChI Key: LLOIYKCRRGYMMK-UHFFFAOYSA-N
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Description

The compound “2-{[2-(benzylamino)-2-oxoethyl]thio}-N-2-naphthylacetamide” is a complex organic molecule. It is related to the compound "2-[2-(benzylamino)-2-oxoethyl]acrylic acid" . Another similar compound is “N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide”, which is known to be an impurity of Levocetirizine, a third-generation antihistamine used in the treatment of allergic diseases .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and similar compounds. For example, “2-[2-(benzylamino)-2-oxoethyl]acrylic acid” has a linear formula of C12H13NO3 . Another similar compound, “2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}nicotinic acid”, has a molecular formula of C15H14N2O3S .

properties

IUPAC Name

N-benzyl-2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-20(22-13-16-6-2-1-3-7-16)14-26-15-21(25)23-19-11-10-17-8-4-5-9-18(17)12-19/h1-12H,13-15H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOIYKCRRGYMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343269
Record name ST032473
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5925-36-0
Record name ST032473
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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